REACTION_SMILES
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[CH3:21][c:22]1[cH:23][cH:24][c:25]([B:28]([OH:29])[OH:30])[cH:26][cH:27]1.[CH3:31][C:32](=[O:33])[O-:34].[CH3:35][CH2:36][N:37]([CH2:38][CH3:39])[CH2:40][CH3:41].[Cl:10][c:11]1[n:12][c:13]([Cl:20])[c:14]2[nH:15][cH:16][n:17][c:18]2[n:19]1.[Cl:42][CH2:43][Cl:44].[n:1]1[cH:2][c:3]2[c:4]([n:5][cH:6][nH:7]2)[n:8][cH:9]1>>[Cl:10][c:11]1[n:12][c:13]([Cl:20])[c:14]2[n:15][cH:16][n:17](-[c:25]3[cH:24][cH:23][c:22]([CH3:21])[cH:27][cH:26]3)[c:18]2[n:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(B(O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c2[nH]cnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ncc2[nH]cnc2n1
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Name
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Type
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product
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Smiles
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Cc1ccc(-n2cnc3c(Cl)nc(Cl)nc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |